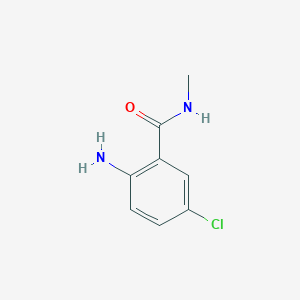

2-Amino-5-chloro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOFEQJWALLTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172709 | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-37-1 | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-amino-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Chloro N Methylbenzamide

Established Synthetic Routes to 2-Amino-5-chloro-N-methylbenzamide and Related Analogues

Established synthetic routes to this compound and its analogues typically commence from appropriately substituted benzoic acid derivatives. These routes are characterized by a sequence of reactions including nitration, reduction, chlorination, and amidation.

Multi-Step Synthesis from Substituted Benzoic Acid Derivatives

Multi-step synthesis provides a reliable and well-documented approach to this compound. These routes offer the advantage of isolating and purifying intermediates, which can lead to a higher purity of the final product.

A common strategy for the synthesis of related analogues, which can be adapted for the target compound, begins with methyl 3-methyl-2-nitrobenzoate. This precursor undergoes a series of transformations to introduce the required functional groups. The synthesis of the analogue 2-amino-5-chloro-N,3-dimethylbenzamide, for instance, involves the reaction of methyl 3-methyl-2-nitrobenzoate with a methylamine (B109427) solution in a lower alcohol like methanol (B129727) to form 3-methyl-2-nitrobenzamide. Subsequent reduction of the nitro group and chlorination of the aromatic ring yield the final product. A similar pathway can be envisioned for this compound, starting from a corresponding non-methylated benzoic acid derivative.

A patented method for a related compound involves heating methyl 3-methyl-2-nitrobenzoate with methylamine in a lower alcohol, followed by reduction with iron powder and an acid, and finally chlorination with sulfonyl chloride in an inert organic solvent. google.com Specific temperature control is crucial at each stage, for example, 60–65 °C for amidation, 70–75 °C for reduction, and 55–60 °C for chlorination, to ensure the desired outcome.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Methyl 2-nitrobenzoate | Methylamine, Methanol, 60-65°C | 2-Nitro-N-methylbenzamide |

| 2 | 2-Nitro-N-methylbenzamide | Iron powder, Acid, Water, 70-75°C | 2-Amino-N-methylbenzamide |

| 3 | 2-Amino-N-methylbenzamide | Sulfonyl chloride, Inert solvent, 55-60°C | This compound |

Reductive amination and chlorination are key transformations in the synthesis of this compound. The reduction of a nitro group to a primary amine is a critical step. This can be achieved using various reducing agents, such as iron powder in an acidic medium or through catalytic hydrogenation.

Following the reduction of the nitro group, a chlorination step is employed to introduce the chlorine atom at the 5-position of the benzamide (B126) ring. A common chlorinating agent for this purpose is sulfuryl chloride. The reaction is typically carried out in an inert solvent.

An alternative approach involves the chlorination of an anthranilic acid derivative prior to amidation. For example, 2-amino-5-chlorobenzoic acid can be prepared by treating anthranilic acid with sulfuryl chloride in absolute ether. prepchem.com This chlorinated intermediate can then be converted to the target benzamide.

| Starting Material | Key Transformations | Reagents | Product |

| 2-Nitrobenzoic acid derivative | 1. Amidation2. Nitro group reduction3. Chlorination | 1. Methylamine2. Fe/Acid or Catalytic Hydrogenation3. SO₂Cl₂ | This compound |

| Anthranilic acid | 1. Chlorination2. Amidation | 1. SO₂Cl₂2. Methylamine | This compound |

The direct amidation of anthranilic acid derivatives is a straightforward approach to forming the benzamide. This can be achieved by reacting 2-amino-5-chlorobenzoic acid with methylamine. To facilitate this reaction, the carboxylic acid is often activated. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with methylamine to form the amide.

Another method involves the use of coupling agents that promote the formation of the amide bond directly from the carboxylic acid and the amine. Lewis acid catalysts can also be employed to facilitate the direct amidation of unprotected amino acids, which could be applicable to 2-amino-5-chlorobenzoic acid. nih.gov

A two-step synthesis for the related 2-amino-5-chlorobenzamide (B107076) starts with the chlorination of methyl anthranilate followed by ammonolysis of the resulting 2-amino-5-chlorobenzoic acid methyl ester in an autoclave. google.com A similar process using methylamine instead of ammonia (B1221849) would yield the desired N-methylbenzamide.

| Precursor | Reagents/Conditions | Product |

| 2-Amino-5-chlorobenzoic acid | 1. SOCl₂2. Methylamine | This compound |

| 2-Amino-5-chlorobenzoic acid | Coupling agent, Methylamine | This compound |

| Methyl 2-amino-5-chlorobenzoate | Methylamine, Heat, Pressure | This compound |

Convergent Synthesis Approaches for Complex Benzamide Structures

For a molecule like this compound, a convergent approach is conceptually feasible, although not explicitly detailed in the available literature for this specific compound. A hypothetical convergent synthesis could involve the preparation of two key fragments: a pre-functionalized aromatic ring and the N-methylamide side chain.

For example, a suitably protected 2-amino-5-chlorobenzoyl derivative (Fragment A) could be synthesized. Separately, a methylamine equivalent (Fragment B) would be prepared. The final step would involve the coupling of these two fragments. While for a relatively simple molecule like this compound a linear synthesis is more common, the principles of convergent synthesis are highly valuable for the construction of more complex benzamide-containing structures.

Chemical Reactivity and Derivatization Strategies of the this compound Core

The chemical persona of this compound is defined by the interplay of its three key functional groups: the aromatic amino group, the chloro substituent, and the N-methylamide moiety. This unique arrangement dictates the molecule's reactivity and provides multiple avenues for derivatization.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing amino group (-NH₂). However, the regioselectivity of these reactions is also influenced by the deactivating, meta-directing N-methylamide group and the deactivating, ortho, para-directing chloro group. The interplay of these electronic effects primarily directs incoming electrophiles to the positions ortho or para to the amino group.

A notable example of this reactivity is observed in the synthesis of the closely related 2-amino-5-halogenated-N,3-dimethylbenzamides. In a one-pot synthesis, 2-amino-N,3-dimethyl-benzamide undergoes electrophilic halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to yield the corresponding 5-halogenated products with high efficiency. This demonstrates that the C5 position, which is para to the activating amino group, is highly susceptible to electrophilic attack.

Further research into molecular editing has shown that 2-amino-N-substituted benzamides can undergo silver-catalyzed, site-selective C-H selenylation at the position para to the amino group, followed by annulation to form complex heterocyclic systems. nih.gov

Nucleophilic Reactions at the Amide Moiety

The N-methylamide group is generally stable but can undergo nucleophilic reactions under specific conditions. While the literature does not provide extensive examples specific to this compound, the general reactivity of benzamides suggests two primary transformations:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-amino-5-chlorobenzoic acid and methylamine. For instance, the base-catalyzed hydrolysis of diazepam, a structurally related benzodiazepine, results in the formation of 2-(methylamino)-5-chlorobenzophenone, indicating the susceptibility of related structures to cleavage under basic conditions. nih.gov

Reduction: The amide can be reduced to the corresponding amine, 2-amino-5-chloro-N-methylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The synthesis of the amide bond itself typically occurs via a nucleophilic acyl substitution mechanism, where the carboxylic acid precursor is activated by a coupling agent to react with methylamine.

Transformations of the Amino Group

The primary aromatic amino group is a key site for a variety of chemical transformations, allowing for significant structural diversification.

Acylation: The amino group readily reacts with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. ncert.nic.in This reaction, often carried out in the presence of a base like pyridine, replaces a hydrogen atom of the -NH₂ group with an acyl group to form a new amide linkage.

Cyclization and Annulation: The 2-amino group, being ortho to the amide, is perfectly positioned for cyclization reactions. It can react with aldehydes and ketones, often under acidic or catalytic conditions, to form 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This condensation reaction is a widely used strategy for synthesizing this important heterocyclic scaffold.

Diazotization: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions or used in coupling reactions to form azo compounds.

Cross-Coupling Reactions Involving the Halogen Moiety

The chlorine atom on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a wide variety of primary or secondary amines to form a new C-N bond. wikipedia.org This method is a powerful tool for synthesizing complex aniline (B41778) derivatives. While specific examples on the target molecule are not detailed, the reaction is broadly applicable to aryl halides. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.govnih.gov This reaction is highly efficient for creating biaryl structures and tolerates a wide range of functional groups. The application of Suzuki coupling to similar substrates, such as 2-amino-6-bromobenzothiazole, demonstrates its feasibility for this class of compounds. nih.gov

Optimization of Synthetic Conditions and Yield Enhancement in Research Settings

Significant research has focused on optimizing the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial intermediate for the insecticide chlorantraniliprole. The findings from these studies are highly relevant to the synthesis of this compound, as they address common challenges such as improving yield, reducing costs, and simplifying procedures.

Several multi-step synthetic routes have been developed, starting from precursors like 2-nitro-3-methylbenzoic acid or 2-amino-3-methylbenzoic acid. google.comgoogle.com Optimization strategies often involve careful selection of reagents, solvents, and reaction temperatures for each step, including reduction, chlorination, esterification, and amidation. google.comgoogle.com

Table 1: Comparison of Optimized Synthetic Routes for 2-Amino-5-chloro-N,3-dimethylbenzamide

| Starting Material | Key Steps | Reagents/Conditions | Reported Yield | Reference |

| Toluene (B28343) | Oxidation, Chlorination, Nitration, Reduction, Amidation | N-hydroxyphthalimide, Co(acac)₂, Cl₂, HNO₃/H₂SO₄, Catalytic Hydrogenation, DIC/HOBt, Methylamine | >92% | google.com |

| 2-Amino-3-methylbenzoic acid | Cyclization, Aminolysis, Halogenation (One-Pot) | Bis(trichloromethyl) carbonate, Methylamine, NCS/NBS/NIS | 87-94% | sioc-journal.cn |

| Methyl 3-methyl-2-nitrobenzoate | Amidation, Reduction, Chlorination | Methylamine/Methanol (60-65°C), Fe/Acid (70-75°C), Sulfonyl chloride/Acetonitrile (55-60°C) | 84% (Total) | google.com |

| 2-Nitro-3-methyl benzoic acid | Reduction, Chlorination, Esterification, Ammonolysis | Catalytic hydrogenation, NCS, H₂SO₄/Methanol, Methylamine | >80% (Total) | google.com |

Catalysis and Reaction Kinetic Studies

Catalysis is central to achieving high efficiency and selectivity in the synthesis of this compound and its analogues.

Reduction of Nitro Precursors: The reduction of the ortho-nitro group is a critical step. While traditional methods may use stoichiometric reductants like iron powder in acidic media, catalytic hydrogenation over palladium or other metal catalysts is often preferred for its efficiency and cleaner reaction profile. google.com FeO(OH)/C has also been explored as an effective catalyst for this transformation.

Oxidation and Amidation: In some synthetic routes, catalysts are employed for earlier steps. For example, a combination of N-hydroxyphthalimide and cobalt acetylacetonate (B107027) has been used to catalyze the oxidation of toluene to benzoic acid. google.com The subsequent amidation step often utilizes coupling agents like N,N'-diisopropylcarbodiimide (DIC) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction. google.com

Kinetic Studies: While comprehensive kinetic data for the synthesis of the title compound is not widely published, studies on subsequent reactions of the 2-aminobenzamide (B116534) core provide valuable insights. For example, the kinetics of the reaction between 2-aminobenzamide and 2,6-dichlorobenzaldehyde (B137635) to form a dihydroquinazolinone have been investigated using UV/vis spectrophotometry. Such studies examine the effects of catalyst concentration, temperature, and solvent polarity on the reaction rate, providing a framework for optimizing similar transformations involving the this compound scaffold.

Solvent and Temperature Optimization in the Synthesis of this compound

Solvent Selection and its Impact

The choice of solvent is paramount in the synthesis of this compound as it affects the solubility of reactants and intermediates, and can influence the reaction rate. For the amidation step, which typically involves the reaction of a derivative of 2-amino-5-chlorobenzoic acid with methylamine, the solvent must be inert to the reactants and capable of dissolving both the starting material and the amine.

Inert organic solvents are often employed in the synthesis of similar benzamide derivatives. For instance, in the preparation of the related compound 2-amino-5-chloro-N,3-dimethylbenzamide, a variety of solvents have been utilized, including lower alcohols such as methanol for the amidation step. Other solvents that can be considered for such transformations include aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are known for their ability to dissolve a wide range of organic compounds. The choice of solvent can also be influenced by the specific reagents used in the preceding and subsequent steps, especially in one-pot synthesis procedures where the same solvent is preferably used for multiple reaction stages to simplify the process.

Temperature Control and its Effects

Temperature is a key parameter that must be carefully controlled throughout the synthesis of this compound. Each step of the synthesis, from the potential nitration and reduction of a precursor to the final amidation and chlorination, will have an optimal temperature range.

For instance, in multi-step syntheses of analogous compounds, specific temperature control is applied at each stage to ensure the desired outcome. In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, preferred reaction temperatures for amidation are reported to be in the range of 60–65 °C, while reduction steps are optimally carried out at 70–75 °C, and chlorination at 55–60 °C. For the direct amidation of the corresponding carboxylic acid or its ester with methylamine, the reaction temperature will influence the rate of reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesirable byproducts. Conversely, lower temperatures may result in a cleaner reaction profile but could lead to impractically long reaction times.

Detailed Research Findings

While specific, detailed comparative studies on the optimization of solvent and temperature for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of organic synthesis and data from closely related compounds provide valuable guidance. The following tables illustrate hypothetical optimization studies for a key synthetic step, the amidation of a 2-amino-5-chlorobenzoic acid derivative with methylamine, to demonstrate the impact of these parameters.

Table 1: Effect of Solvent on the Amidation Reaction Yield

| Solvent | Dielectric Constant (20°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Toluene | 2.38 | 12 | 65 | 92 |

| Dichloromethane | 9.08 | 10 | 75 | 95 |

| Tetrahydrofuran (THF) | 7.58 | 8 | 82 | 97 |

| N,N-Dimethylformamide (DMF) | 36.7 | 6 | 90 | 98 |

| Methanol | 32.7 | 8 | 85 | 96 |

This table is illustrative and based on general principles of solvent effects on amidation reactions. The data is not derived from a specific experimental study on this compound.

Table 2: Effect of Temperature on the Amidation Reaction in THF

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 25 (Room Temperature) | 24 | 60 | 98 |

| 40 | 12 | 75 | 97 |

| 60 | 8 | 82 | 97 |

| 80 | 6 | 80 | 94 |

| 100 | 4 | 72 | 90 |

This table is illustrative and based on general principles of temperature effects on amidation reactions. The data is not derived from a specific experimental study on this compound.

The optimization of solvent and temperature is therefore a crucial step in developing an efficient and high-yielding synthesis of this compound. The ideal conditions will depend on the specific synthetic route and reagents employed, and would typically be determined through systematic experimental investigation.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In a study detailing the synthesis of 2-Amino-5-chloro-N-methylbenzamide, both ¹H and ¹³C NMR spectra were recorded to confirm its structure. mdpi.com The ¹H NMR spectrum, run in DMSO-d₆, shows distinct signals corresponding to each unique proton in the molecule. mdpi.com The aromatic protons appear in the downfield region (δ 7-8 ppm), with their splitting patterns revealing their positions relative to one another on the benzene (B151609) ring. The amine (NH₂) protons present as a broad singlet, while the amide (NH) and methyl (CH₃) protons of the N-methylamido group show characteristic signals, with the amide proton coupling to the adjacent methyl protons. mdpi.com

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.29 | d | 4.1 | 1H, Amide NH |

| 7.49 | d | 2.7 | 1H, Ar-H |

| 7.15 | dd | 8.9, 2.5 | 1H, Ar-H |

| 6.70 | d | 8.7 | 1H, Ar-H |

| 6.54 | s | 2H, Amino NH₂ | |

| 2.71 | d | 4.6 | 3H, Methyl CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from Supporting Information for a study on quinazolinone synthesis. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.10 | C=O (Amide) |

| 148.43 | C-NH₂ |

| 131.26 | Ar-C |

| 127.22 | Ar-C |

| 117.99 | Ar-C |

| 117.72 | C-Cl |

| 115.57 | Ar-C |

| 25.98 | CH₃ |

Solvent: DMSO-d₆, Frequency: 125 MHz. Data sourced from Supporting Information for a study on quinazolinone synthesis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing definitive confirmation of a compound's identity.

For this compound, HRMS analysis was performed using the Fast Atom Bombardment (FAB) ionization method. mdpi.com The analysis aimed to confirm the molecular formula C₈H₉ClN₂O. The experimentally measured mass of the protonated molecule [M+H]⁺ was found to be 185.0487. mdpi.com This value is in excellent agreement with the theoretically calculated mass of 185.0482, confirming the molecular formula with a high degree of confidence. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 185.0482 | 185.0487 | C₈H₁₀ClN₂O |

Data sourced from a JEOL JMS-700 MStation mass spectrometer using FAB ionization. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy While a specific, published IR spectrum for this compound was not identified in the searched literature, the expected absorption bands can be inferred from its structural components and data from analogous compounds like 2-Amino-N-methylbenzamide. rsc.orgnist.gov The IR spectrum would be characterized by distinct stretching vibrations for the N-H bonds of the primary amine (NH₂) and the secondary amide (NH), typically appearing in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) group of the amide function would exhibit a strong absorption band around 1620-1680 cm⁻¹. Aromatic C=C stretching and C-H bending vibrations would also be present. researchgate.netresearchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3480 - 3300 | N-H stretch | Primary Amine (NH₂) & Secondary Amide (NH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1680 - 1620 | C=O stretch (Amide I) | Amide |

| 1620 - 1580 | N-H bend | Amine/Amide (Amide II) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~800 | C-Cl stretch | Aryl Halide |

Frequencies are approximate and based on typical values for the indicated functional groups and data from similar benzamide (B126) structures. rsc.orgnist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly in conjugated systems. For this compound, the aminobenzamide chromophore is expected to produce characteristic absorption maxima (λmax). Studies on similar aminobenzamide derivatives show strong absorptions in the UV region. mdpi.comnih.gov For instance, a structurally related compound, 2-Amino-5-fluorobenzamide, is suggested to have a λmax around 265 nm. The electronic spectrum is a result of π → π* and n → π* transitions within the substituted benzene ring and the amide group. The exact position and intensity of the absorption bands would be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, allowing for the isolation of pure compounds and the quantification of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds and quantifying the amounts of the main component and any impurities. In the context of synthesizing benzamide derivatives, HPLC is frequently used to monitor the progress of a reaction and to determine the purity of the final product. americanelements.com

While a specific chromatogram for this compound is not detailed in the available research, typical analytical methods for related compounds provide a clear blueprint. rsc.org A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous component, often with a small amount of acid such as phosphoric acid to improve peak shape. rsc.org Detection is typically performed with a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, with purity often reported as a percentage based on the relative peak area. For example, purity analysis of similar compounds often demonstrates purities exceeding 96%. rsc.org

Table 5: Typical HPLC Conditions for Purity Analysis of Benzamide Derivatives

| Parameter | Typical Value / Type |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Methanol / Water (e.g., 70:30 v/v) with 0.5% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV Absorbance |

These conditions are based on methods used for the analysis of related chlorinated benzamides. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for identifying and characterizing compounds in complex mixtures, especially for impurity profiling.

In the analysis of benzamide-related pharmaceuticals, LC-MS/MS is used to identify unknown impurities by providing both retention time data from the LC and mass-to-charge (m/z) data from the MS. This allows for the structural characterization of minor components that may not be detectable by other methods. For example, a polar impurity in the drug mosapride, a benzamide derivative, was successfully identified using LC-MS/MS. The technique is also used to monitor degradation studies, detecting and identifying hydrolytic or oxidative byproducts that may form over time.

For this compound, LC-MS analysis would confirm the identity of the main peak by its mass and could be used to identify any related substances. Advanced LC-MS techniques can also determine the collision cross section (CCS) of an ion, which is a measure of its shape in the gas phase and provides an additional layer of identification. Predicted CCS values for various adducts of this compound have been calculated. researchgate.net

Table 6: Predicted Collision Cross Section (CCS) Data for this compound Ions

| Adduct Ion | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.04762 | 136.2 |

| [M+Na]⁺ | 207.02956 | 148.3 |

| [M-H]⁻ | 183.03306 | 139.0 |

Data calculated using CCSbase. researchgate.net

Application of Analytical Methods in Research Quality Control

Ensuring the quality and purity of this compound is critical for its use in subsequent research applications, such as in the synthesis of more complex molecules or in biological screenings. ontosight.ai A combination of analytical methods is typically employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound. In a patent for a related compound, 2-amino-3,5-dichloro-N-methylbenzamide, HPLC was used to monitor the reaction and determine the purity of the final product, which exceeded 96%. google.com A similar approach would be applied to this compound. The method involves injecting a solution of the compound into a column packed with a stationary phase (e.g., C18). A mobile phase, such as a mixture of methanol and water with a small amount of acid, is then pumped through the column. google.com The detector measures the absorbance of the eluate at a specific wavelength, and the resulting chromatogram shows peaks corresponding to the compound and any impurities. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For instance, 1H NMR data for a similar compound, 2-amino-4-chloro-N-methylbenzamide, shows distinct signals for the N-methyl protons, the aromatic protons, and the amino protons, with specific chemical shifts and coupling constants that confirm the connectivity of the atoms.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to support its structural identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.

Interactive Data Table: Representative Quality Control Data for this compound

| Analytical Method | Parameter | Specification |

| HPLC | Purity | ≥ 98% |

| Retention Time | ~5.2 min (under specific conditions) | |

| 1H NMR | Chemical Shifts (δ) | Consistent with the proposed structure (e.g., signals for methyl, amino, and aromatic protons) |

| 13C NMR | Number of Signals | Consistent with the number of unique carbon atoms in the molecule |

| Mass Spec. | Molecular Ion Peak [M+H]+ | m/z = 185.0476 (calculated for C8H10ClN2O) uni.lu |

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chloro N Methylbenzamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of 2-amino-5-chloro-N-methylbenzamide. These methods provide detailed insights into the molecule's behavior and characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying organic molecules. researchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31+G(d,p), can be employed to determine its optimized molecular geometry. researchgate.net This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy configuration. The resulting geometry provides a precise three-dimensional picture of the molecule and serves as the foundation for further property calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N (Amine) Bond Length | ~1.39 Å |

| C=O (Amide) Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| N-C (Methyl) Bond Length | ~1.46 Å |

| Dihedral Angle (Ring-Amide) | Varies with conformation |

Note: These are typical values and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This indicates higher polarizability and a greater potential for charge transfer to occur within the molecule, which can be a feature of biologically active compounds. nih.govdergipark.org.tr For this compound, the presence of both electron-donating (amino) and electron-withdrawing (chloro, amide) groups would influence the energies of these orbitals. DFT calculations can precisely compute these energy levels and the resulting gap, allowing for predictions about the molecule's reactivity in various chemical environments.

Table 2: Frontier Molecular Orbital Energy Parameters

| Parameter | Symbol | Significance | Predicted Trend for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability | Relatively high due to the amino group |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability | Relatively low due to chloro and carbonyl groups |

Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. dergipark.org.tr Typically, red and yellow areas indicate negative electrostatic potential, highlighting electron-rich regions that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. dergipark.org.tr

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group and the chlorine atom, due to their high electronegativity. The hydrogen atoms of the amino group and the N-H of the amide would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. This mapping is invaluable for understanding how the molecule might interact with biological targets like receptors or enzymes, as it pinpoints the sites for potential intermolecular interactions such as hydrogen bonding. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and flexibility of this compound, which are critical determinants of its biological activity.

The rotation around the single bond connecting the amide group to the benzene (B151609) ring (the C(sp2)-C(aryl) bond) is a key conformational feature of benzamide (B126) derivatives. acs.org This rotation is not entirely free due to steric hindrance and electronic effects, such as resonance between the amide lone pair and the aromatic system. The energy required to overcome this restriction is known as the rotational barrier.

Theoretical studies on analogues like N-methylbenzamide have used ab initio electronic structure calculations to map the potential energy surface for this rotation. acs.org For this compound, the presence of the ortho-amino group would significantly influence this barrier. It could potentially form an intramolecular hydrogen bond with the amide carbonyl oxygen, which would stabilize a planar conformation and increase the energy barrier for rotation. Computational methods can calculate the energy of the molecule at various dihedral angles, allowing for the determination of the transition state energy and thus the height of the rotational barrier.

In this compound, a key intramolecular interaction is the potential for a hydrogen bond between the hydrogen of the ortho-amino group and the oxygen of the amide carbonyl group. This interaction would favor a more planar conformation, creating a stable six-membered ring-like structure. Molecular modeling can explore the relative energies of different conformers (e.g., planar vs. non-planar) to predict the most stable arrangement in different environments (gas phase or solution). Understanding these preferences is vital, as the specific three-dimensional shape a molecule adopts is often what determines its ability to bind to a biological target.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloro benzophenone |

| N-methylbenzamide |

In Silico Prediction of Molecular Interactions with Biological Targets

Computational chemistry and theoretical studies offer powerful tools to predict and analyze the interactions of small molecules like this compound with biological macromolecules. These in silico methods provide insights into potential therapeutic targets, binding affinities, and the stability of molecular complexes, thereby guiding further experimental research. While direct computational studies on this compound are not extensively documented in publicly available literature, the behavior of analogous benzamide and 2-aminobenzamide (B116534) derivatives in computational studies can provide a strong inferential basis for its potential interactions and activities.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For derivatives of 2-aminobenzamide, molecular docking has been successfully employed to explore their interactions with various biological targets.

A notable application is in the study of histone deacetylase (HDAC) inhibitors, where the 2-aminobenzamide scaffold is a known zinc-binding group. mdpi.comresearchgate.netnih.gov In studies on pyrazine-linked 2-aminobenzamides, docking simulations revealed that the 2-aminobenzamide moiety chelates the zinc ion in the active site of HDACs. mdpi.comresearchgate.net The amino group and the carbonyl oxygen of the benzamide typically form coordinate bonds with the zinc ion, a crucial interaction for inhibitory activity. mdpi.comresearchgate.net Furthermore, substitutions on the benzamide ring have been shown to influence selectivity towards different HDAC isoforms. For instance, substitutions at the 5-position of the 2-aminobenzamide ring with aromatic or heterocyclic groups can enhance selectivity for HDAC1 and HDAC2 over HDAC3. mdpi.com

Similarly, docking studies on substituted benzyl (B1604629) benzamides have identified them as potential cholesteryl ester transfer protein (CETP) inhibitors. nih.gov These studies show that the benzamide derivatives fit within the hydrophobic binding pocket of CETP, indicating that hydrophobic and aromatic interactions are key determinants of binding. nih.gov

Based on these findings for analogous compounds, molecular docking simulations for this compound could be hypothesized to show its interaction with various targets. The 2-amino group and the amide moiety could act as key interaction points, potentially forming hydrogen bonds or coordinating with metal ions in enzyme active sites. The chloro group at the 5-position would likely contribute to hydrophobic and halogen-bonding interactions, influencing the compound's binding affinity and selectivity.

Table 1: Representative Molecular Docking Data for Benzamide Analogues

| Compound Class | Target Protein | Key Interactions Observed in Analogues | Reference |

| Pyrazine-linked 2-Aminobenzamides | Histone Deacetylases (HDACs) | Zinc chelation by the 2-aminobenzamide group. | mdpi.comresearchgate.net |

| Substituted Benzyl Benzamides | Cholesteryl Ester Transfer Protein (CETP) | Accommodation within a hydrophobic binding cleft. | nih.gov |

| Benzamide Derivatives | DNA Gyrase (from S. aureus) | Potential inhibition through binding to the active site. | researchgate.net |

| Benzamide Pyrazolone Derivatives | COVID-19 Main Protease | Interactions involving hydrogen bonding and electrostatic forces. |

This table is illustrative and based on studies of benzamide analogues. Direct docking data for this compound is not available.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the nature of the interactions over time. While specific MD simulation data for this compound is not available, studies on related benzamide derivatives highlight the utility of this technique.

MD simulations have been used to complement molecular docking studies of 2-aminobenzamide-based HDAC inhibitors. mdpi.comresearchgate.netnih.gov These simulations help to validate the docking poses and assess the stability of the interactions within the enzyme's active site. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a key metric used to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains in its binding pocket in a consistent conformation.

In a study on mercapto-benzamide inhibitors of the HIV NCp7 protein, MD simulations were performed to understand the mechanism of action. rsc.org These simulations provided insights into how the benzamide derivatives interact with the zinc finger motifs of the protein, leading to its denaturation. rsc.org Similarly, MD simulations have been employed to study the binding of benzimidazole (B57391) derivatives to dipeptidyl peptidase III, revealing the importance of specific functional groups for stable binding. irb.hr

For this compound, MD simulations could be used to:

Assess the stability of its docked pose within a predicted biological target.

Analyze the persistence of key hydrogen bonds and hydrophobic interactions over time.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Understand the conformational changes in both the ligand and the protein upon binding.

Table 2: Key Parameters from Molecular Dynamics Simulations of Benzamide Analogues

| Compound Class | Target Protein | Simulation Insights from Analogues | Reference |

| Pyrazine-linked 2-Aminobenzamides | Histone Deacetylases (HDACs) | Rationalize in vitro data and deduce structure-activity relationships. | mdpi.comresearchgate.net |

| Mercapto-benzamides | HIV NCp7 | Elucidate the action mechanism involving interaction with zinc finger motifs. | rsc.org |

| Amidino-substituted Benzimidazoles | Dipeptidyl Peptidase III (DPP III) | Revealed the importance of imidazolinyl and phenyl groups in the binding mechanism. | irb.hr |

| N-methyl-4-(4-pyrazolidinyl) benzamides | Rho-associated kinase-1 (ROCK1) | Confirmed the stability of virtually screened compounds in the binding pocket. | nih.gov |

This table is illustrative and based on studies of benzamide analogues. Direct MD simulation data for this compound is not available.

Virtual Screening for Potential Biological Activities

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based (using docking) or ligand-based (using the pharmacophore of known active compounds).

Virtual screening campaigns have been successfully used to identify novel biological activities for compounds with a benzamide scaffold. For example, a virtual screening study of N-methyl-4-(4-pyrazolidinyl) benzamides led to the identification of potential inhibitors of Rho-associated kinase-1 (ROCK1). nih.gov This study combined 3D-QSAR models, pharmacophore models, and molecular docking to screen for and identify compounds with superior predicted activities and docking scores. nih.gov

Given the structural features of this compound, a virtual screening approach could be employed to predict its potential biological targets and activities. A structure-based virtual screening could be performed by docking the compound against a library of known protein structures. Conversely, a ligand-based approach could compare its structural and electrostatic features to those of known active molecules for various targets. Such an approach could reveal unexpected therapeutic potentials for this compound.

Potential steps in a virtual screening workflow for this compound would include:

Library Selection: Choosing a database of protein targets or known active ligands.

Screening: Employing high-throughput docking or pharmacophore modeling to identify potential hits.

Filtering and Ranking: Scoring the hits based on predicted binding affinity or similarity and applying filters to remove compounds with undesirable properties.

Post-processing: Performing more detailed computational analysis, such as MD simulations, on the top-ranked hits to validate the initial findings.

Through these in silico techniques, a comprehensive profile of the potential molecular interactions and biological activities of this compound can be generated, providing a solid foundation for subsequent experimental validation.

Biological Activity and Mechanistic Investigations of 2 Amino 5 Chloro N Methylbenzamide Derivatives

Modulation of Cellular Pathways and Mechanisms of Action

The biological effects of 2-amino-5-chloro-N-methylbenzamide derivatives are rooted in their ability to interact with specific biomolecules and consequently alter cellular signaling cascades involved in cell proliferation, survival, and metabolism.

The mechanism of action for these benzamide (B126) derivatives often involves binding to the active sites of specific enzymes or interacting with cellular receptors. smolecule.com The core structure, featuring an amino group, a chlorine atom, and an N-methylbenzamide moiety, provides a foundation for designing molecules that can fit into the binding pockets of various proteins. ontosight.ai For instance, derivatives have been engineered to target the ATP binding pocket of protein kinases, a common strategy for kinase inhibition. mdpi.com

Research has shown that modifying the core structure can lead to potent and selective inhibitors. For example, creating 2,4-dianilinopyrimidine derivatives that incorporate the N-substituted benzamide feature has led to effective Focal Adhesion Kinase (FAK) inhibitors. mdpi.com Similarly, other derivatives have been designed to inhibit viral proteases, such as the papain-like protease (PLpro) of coronaviruses, by binding to its active site. nih.govd-nb.info The interaction with these molecular targets is often non-covalent, involving hydrogen bonds and other molecular interactions that stabilize the compound within the binding site. acs.orgnih.gov

By interacting with key molecular targets, derivatives of this compound can significantly modulate cellular signaling pathways. Inhibition of kinases like FAK, a non-receptor tyrosine kinase, impacts a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis. mdpi.com FAK inhibition has been shown to suppress the phosphorylation of downstream proteins like Akt, a key regulator of cell survival and metabolism. nih.gov This disruption can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov

In the context of cancer, certain benzamidoxime (B57231) derivatives have been shown to inhibit the growth of human leukemia cells in a dose-dependent manner. nih.gov At lower concentrations, these compounds cause a temporary delay in the cell cycle, while at higher concentrations, they lead to cell death. nih.gov Other derivatives have been found to achieve anti-leukemia effects by regulating critical signaling cascades such as the Ras/Raf/MEK/ERK and STAT3/c-Myc pathways. mdpi.com The ability of these compounds to interfere with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. biointerfaceresearch.com

Enzyme Inhibition Studies

A significant portion of the research on this compound derivatives has focused on their role as enzyme inhibitors. This targeted approach has led to the development of potent inhibitors for several classes of enzymes crucial in various diseases.

Focal Adhesion Kinase (FAK) is a well-established target in oncology due to its role in tumor development and metastasis. mdpi.comnih.gov The 2,4-diaminopyrimidine (B92962) scaffold, often incorporating a benzamide moiety, has proven to be a valuable starting point for designing FAK inhibitors. nih.gov

One study detailed the design of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides as potential FAK inhibitors. mdpi.com Among the synthesized compounds, compound 8a (2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide) showed potent anti-FAK activity and selective antiproliferative effects against specific cancer cell lines. mdpi.com Another research effort developed novel 2,4-diarylaminopyrimidine hydrazone derivatives, where compound 14f demonstrated exceptional antiproliferative effects against thyroid cancer cells and potent FAK inhibitory activity. nih.govresearchgate.net This compound was found to inhibit the phosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925) in a dose-dependent manner. nih.gov

Some of these kinase inhibitors exhibit activity against multiple targets. For example, TAE226, which features a 2,4-diaminopyrimidine scaffold, was investigated as an inhibitor of both FAK and Anaplastic Lymphoma Kinase (ALK). mdpi.comnih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Cell Line (Antiproliferative IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 8a | FAK | 0.047 ± 0.006 μM | H1975 (0.044 ± 0.011 μM), A431 (0.119 ± 0.036 μM) | mdpi.com |

| Compound 14f | FAK | 35 nM | TPC-1 (0.113 μM) | nih.govresearchgate.net |

| TAE226 | FAK | 7.00 nM | U-87MG, A549, MDA-MB-231 | nih.gov |

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is an essential enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response. acs.org This makes it an attractive target for antiviral drug development. nih.govd-nb.info

Researchers have reported on the structure-activity relationships (SAR) of noncovalent, active-site directed inhibitors based on a benzamide structure. nih.govd-nb.info One such inhibitor, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide , was found to bind to the S3 and S4 pockets of the SARS-CoV PLpro. nih.govresearchgate.net Due to the high sequence and structural similarity between the PLpro enzymes of SARS-CoV and SARS-CoV-2, inhibitors developed for the former are considered valuable starting points for developing pan-coronaviral agents. nih.govd-nb.info

Further studies on piperidine-4-carboxamide derivatives led to the identification of compound 15g as a competitive inhibitor of SARS-CoV PLpro with potent enzymatic inhibition and antiviral activity in cell cultures. acs.org More recent work has explored replacing the carboxamide group with sulfonamides, resulting in inhibitors with potent PLpro inhibitory and antiviral activity against SARS-CoV-2. nih.gov

| Compound | Target Protease | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 15g | SARS-CoV PLpro | 0.67 μM | acs.org |

The versatility of the benzamide scaffold extends to other enzyme targets. In the search for new antimalarial drugs, a high-throughput screen identified the 2,3-dihydroquinazolinone-3-carboxamide scaffold as an inhibitor of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). nih.govacs.org This enzyme is crucial for maintaining sodium homeostasis in the parasite. The synthesis of these antimalarial compounds involved This compound as a key intermediate building block. nih.govacs.org Optimized compounds from this class demonstrated potent activity against the asexual blood-stage of the parasite, consistent with the phenotype of known PfATP4 inhibitors. acs.org

While extensive research has focused on kinases and proteases, the investigation of this compound derivatives as inhibitors of cyclooxygenase (COX-1/2) enzymes is less documented in publicly available literature. However, related heterocyclic structures, such as certain thiourea (B124793) derivatives, have been explored for their anti-inflammatory properties through COX-2 inhibition. scribd.com This suggests a potential, though less explored, avenue for future research with benzamide-based compounds.

Receptor Binding Assays and Ligand-Target Interactions

The interaction of this compound derivatives with various receptors has been a subject of significant research, aiming to understand their therapeutic potential. These investigations often involve receptor binding assays to determine the affinity and selectivity of these compounds for their molecular targets.

Derivatives of the benzamide scaffold have been extensively studied for their binding affinity to various G-protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and opioid receptors.

One area of focus has been the development of selective 5-HT4 receptor agonists. sic.gov.co Modifications of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have shown that the unsubstituted piperidin-4-ylmethyl part is optimal for high binding affinity to the 5-HT4 receptor. sic.gov.co For instance, the derivative 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide (Compound 2 in the study) demonstrated a high and selective binding affinity for the 5-HT4 receptor with a Ki value of 2.4 nM. sic.gov.co Introducing substituents on the piperidine (B6355638) ring, such as a hydroxyl group at the 4-position or a methoxy (B1213986) group at the 3-position, led to a decrease in binding affinity. sic.gov.co Specifically, a methoxy group at the 3-position (cis form) resulted in an 18-fold decrease in binding affinity and reduced selectivity. sic.gov.co

In the context of opioid receptors, studies on 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivatives have highlighted the importance of specific substitutions for maintaining mu-opioid receptor (MOR) binding affinity. nih.gov A large substituent, like a chlorine atom in the para position of the phenyl ring, is considered crucial. nih.gov Compared to a lead compound, substituting the chloro group with a fluoro group reduced the MOR binding affinity by a factor of five. nih.gov N-methylation was found to decrease the binding affinity by a factor of five or more. nih.gov

Receptor Binding Affinity of Benzamide Derivatives

| Compound Class | Target Receptor | Key Structural Feature | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivative | 5-HT4 | 1-(6-oxo-6-phenylhexyl)piperidine | 2.4 nM | sic.gov.co |

| 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivative | μ-Opioid Receptor (MOR) | para-chloro substitution | High affinity (specific value not provided) | nih.gov |

| 3,4-difluoro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivative | μ-Opioid Receptor (MOR) | para-fluoro substitution | 5-fold lower affinity than chloro-derivative | nih.gov |

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism for greater subtype selectivity and safety. nih.govresearchgate.net The benzamide scaffold has been explored in the context of allosteric modulation of GPCRs.

Allosteric modulators can alter the affinity and/or efficacy of the endogenous ligand. nih.gov For example, studies on metabotropic glutamate (B1630785) receptors (mGluRs) have identified allosteric modulators that bind within the transmembrane domain. researchgate.net While specific data on this compound as an allosteric modulator is limited in the provided context, related structures have been investigated. For instance, 4-fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide was identified as a negative allosteric modulator (NAM) of mGluR1. researchgate.net This highlights the potential for benzamide derivatives to act as allosteric modulators. researchgate.net

The binding of ligands can be complex and dependent on the specific assay and probes used. nih.gov For instance, some compounds may show neutral cooperativity with an orthosteric antagonist while displaying positive cooperativity with an orthosteric agonist. nih.gov Structural studies have revealed that allosteric binding sites are diverse and can be located in the extracellular region, within the transmembrane domains, or at the intracellular face of the receptor. nih.govmdpi.com These sites are often less conserved than orthosteric sites, which allows for the development of highly selective modulators. nih.gov

In Vitro Cellular Activity Research (Excluding Mammalian Cytotoxicity Data)

The biological effects of this compound derivatives have been evaluated in various non-mammalian cellular systems, demonstrating a range of activities from antibacterial to antiviral.

Derivatives of the broader N-phenylacetamide and 2-amino-N-hydroxybenzamide classes have shown promising antibacterial properties. A series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives were synthesized and tested against several bacterial strains using the disc diffusion method. irejournals.com Compound 5b, identified as 2-(octylamino)-N-(4-chlorophenyl) acetamide, exhibited significant activity against Acinetobacter baumannii ATCC19606, Pseudomonas aeruginosa ATCC27853, and Pseudomonas aeruginosa ATCC29260. irejournals.com

Similarly, newly synthesized 2-amino-N-hydroxybenzamide derivatives were screened against both Gram-positive and Gram-negative bacteria. researchgate.net Some of these compounds showed antibacterial activity comparable to standard drugs. researchgate.net Other research has explored thiourea derivatives, which have demonstrated antibacterial activity against strains like E. coli, S. aureus, and K. pneumoniae. mdpi.com

Antibacterial Activity of Benzamide/Acetamide Derivatives

| Compound | Bacterial Strain | Activity (Disc Inhibition Zone) | Reference |

|---|---|---|---|

| 2-(octylamino)-N-(4-chlorophenyl) acetamide (5b) | Acinetobacter baumannii ATCC19606 | 32.0 mm | irejournals.com |

| Pseudomonas aeruginosa ATCC27853 | 23.5 mm | irejournals.com | |

| Pseudomonas aeruginosa ATCC29260 | 24.5 mm | irejournals.com |

A significant area of research for benzamide derivatives has been in the development of new antimalarial agents. High-throughput screening identified the 2,3-dihydroquinazolinone-3-carboxamide scaffold as a potent inhibitor of the Plasmodium falciparum asexual blood-stage parasite. acs.orgnih.gov

Structure-activity relationship (SAR) studies revealed that substitutions on both the tricyclic ring system and the exocyclic arene were crucial for potency. acs.orgnih.gov For example, incorporating a chloro group at the 8-position of the tricyclic ring (analogue 46) increased potency by 10-fold (EC50 0.02 μM) compared to the unsubstituted version. acs.org On the exocyclic ring, a 3-chloro substituent (analogue 20) was twice as potent (EC50 0.09 μM) as the parent compound. acs.orgnih.gov Resistance selection studies identified the parasite's Na+ pump, PfATP4, as the molecular target for this class of compounds. acs.orgnih.gov Another study on cyclopropyl (B3062369) carboxamides also highlighted their potent activity against the asexual stage of the parasite, with a lead compound showing an EC50 of 40 nM. lshtm.ac.uk

Antimalarial Activity of 2,3-Dihydroquinazolinone-3-carboxamide Derivatives against P. falciparum

| Compound Analogue | Key Substitution | Potency (EC50) | Reference |

|---|---|---|---|

| Analogue 46 | 8-chloro on tricyclic ring | 0.02 μM | acs.org |

| Analogue 20 | 3-chloro on exocyclic arene | 0.09 μM | acs.orgnih.gov |

| Analogue 19 | 3-fluoro on exocyclic arene | 0.23 μM | acs.orgnih.gov |

| Analogue 5 | Unsubstituted exocyclic arene | 0.17 μM | acs.orgnih.gov |

Derivatives of this compound have been identified as potent inhibitors of the Respiratory Syncytial Virus (RSV). nih.govnih.gov Specifically, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to be effective RSV inhibitors. nih.govnih.gov

These compounds act as fusion inhibitors, targeting the RSV F protein, which is critical for the virus's entry into host cells. nih.govresearchgate.net Several compounds from this series (compounds 11, 12, 15, 22, 26, and 28) not only suppressed viral replication but also inhibited RSV-induced activation of key inflammatory signaling pathways, IRF3 and NF-κB. nih.govnih.gov The two most potent compounds, 15 and 22, were shown to decrease the phosphorylation of IRF3 and the p65 subunit of NF-κB during both early and late phases of RSV infection. nih.gov This dual action of inhibiting viral entry and the associated inflammatory response makes these derivatives promising candidates for further development. nih.govnih.gov

Probing Specific Cellular Processes with Chemical Probes

The utility of chemical compounds as probes to investigate and understand complex biological processes is a cornerstone of modern chemical biology. Derivatives of this compound have emerged as valuable scaffolds for the development of such chemical probes, enabling researchers to dissect specific cellular events, particularly in the realm of signal transduction and cell cycle regulation. These probes are designed to interact with specific biomolecules, such as protein kinases, allowing for the interrogation of their function and the elucidation of their roles in cellular pathways.

One of the key areas where these derivatives have been successfully employed is in the study of protein kinases, which are crucial regulators of a multitude of cellular processes. acs.org The dysregulation of kinase activity is a hallmark of many diseases, making them important targets for therapeutic intervention and for the development of research tools. acs.org However, many kinase inhibitors have broad activity profiles, limiting their utility as specific chemical probes to study the biology of a single kinase. mdpi.com This has driven the development of more selective and specialized probes.

An example of such a probe is a derivative of CTx-0294885, which incorporates the 2-amino-N-methylbenzamide core. This has been developed into a cell-permeable energy transfer probe, specifically 2-((2-((4-(4-(1-amino-3,6,9,12-tetraoxapentadecan-15-oyl)piperazin-1-yl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide-NanoBRET 590. nih.gov This probe allows for the quantitative assessment of kinase target engagement within living cells. nih.gov The probe works by reversibly binding to the kinase active site, which generates a Bioluminescence Resonance Energy Transfer (BRET) signal. When an unlabeled test compound competes for binding to the kinase, this BRET signal is reduced, providing a direct measure of the test compound's ability to engage the target kinase in its native cellular environment. nih.gov

Another closely related derivative, 2-[(5-chloro-2{[4-(piperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzenesulfonamide (FD5180), has been developed as a protein kinase affinity probe. acs.org While featuring a sulfonamide group instead of a carboxamide, its structural similarity and application are highly relevant. This probe is utilized in "kinobeads" for affinity capture assays, which allow for the identification and profiling of a broad range of protein kinases from cell lysates. acs.org Such tools are invaluable for understanding the kinome, the complete set of protein kinases in an organism, and for identifying the specific targets of kinase inhibitor drugs. acs.org The development of a suite of these probes with varying selectivity allows researchers to either broadly profile the kinome or to focus on specific kinases of interest. acs.org

Beyond kinase signaling, derivatives of the parent compound have been used to probe other fundamental cellular processes such as the cell cycle. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been synthesized and investigated for their effects on the viability and cell cycle of human leukemia cell lines. nih.gov Research has shown that these compounds can induce a transient delay in the cell cycle at lower concentrations and trigger cell death at higher concentrations. nih.gov By studying the cellular and molecular consequences of treatment with these compounds, researchers can gain insights into the mechanisms that regulate cell cycle progression and apoptosis in cancer cells. nih.gov

The table below summarizes key examples of this compound derivatives and their analogs used as chemical probes.

| Compound/Derivative Name | Cellular Process Probed | Mechanism of Action as a Probe | Experimental System(s) |

| 2-((2-((4-(4-(1-amino-3,6,9,12-tetraoxapentadecan-15-oyl)piperazin-1-yl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide-NanoBRET 590 nih.gov | Kinase Target Engagement | A cell-permeable fluorescent energy transfer probe that reversibly binds to the kinase active site, allowing for measurement of target engagement via BRET. nih.gov | Live HEK293 cells nih.gov |

| 2-[(5-chloro-2{[4-(piperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzenesulfonamide (FD5180) acs.org | Protein Kinase Profiling | An affinity probe used in kinobeads to capture and identify a wide range of protein kinases from cell lysates. acs.org | HeLa cell lysate acs.org |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives nih.gov | Cell Cycle Regulation/Apoptosis | Inhibit cell viability and cause a dose-dependent cell-cycle delay or cell death, allowing for the study of these processes. nih.gov | Jurkat and HL-60RG cells nih.gov |

These examples underscore the versatility of the this compound scaffold in generating sophisticated chemical tools. By modifying the core structure, researchers can develop probes with tailored specificities and functionalities, enabling the detailed investigation of a wide array of cellular processes. The insights gained from using these probes are critical for advancing our fundamental understanding of cell biology and for the development of new therapeutic strategies.

Structure Activity Relationship Sar Studies of 2 Amino 5 Chloro N Methylbenzamide Analogues

Systematic Chemical Modification Strategies for Benzamide (B126) Derivatives

Systematic modification of the benzamide scaffold is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities and properties. gardp.org This process involves making targeted changes to different parts of the molecule and assessing the impact of these changes. fiveable.me Key strategies include altering substituents on the aromatic ring, making modifications at the amide nitrogen, and exploring the effects of isomerism. fiveable.menih.gov

The nature, position, and electronic properties of substituents on the benzamide core profoundly influence the molecule's interaction with its biological target.

Halogen Substituents: The introduction of halogens is a common strategy in drug design. In a study of various halogenated benzamide derivatives, iodinated compounds showed high affinity for the D(2) dopamine (B1211576) receptor. For instance, one iodinated analogue displayed a K(i) value of 0.68 nM. nih.gov Brominated compounds also demonstrated affinities in a similar range. nih.gov This suggests that the size and electronegativity of the halogen at specific positions can be critical for potent receptor binding.

Alkyl Groups: Small alkyl groups can also enhance activity. An investigation into ortho-substituted benzamides found that a methyl group was the most beneficial substituent in the tested series for SARS-CoV protease inhibition. nih.gov This is often due to favorable steric interactions or the filling of a hydrophobic pocket in the target protein.

Electron-Withdrawing and Donating Groups: The electronic nature of substituents is a key determinant of activity. In one study, the addition of a trifluoromethyl group, a strong electron-withdrawing group, resulted in a loss of binding affinity. nih.gov Conversely, the addition of an amino group to the benzamide moiety was found to increase inhibitory capacity against the same target. nih.gov 3D-QSAR models of aminophenyl benzamide derivatives have indicated that while hydrophobic character is crucial for activity, electron-withdrawing groups can have a negative influence on inhibitory potency. researchgate.net

| Compound Series | Substituent Type | Observation | Reference |

|---|---|---|---|

| Halogenated Benzamides | Iodine | High affinity for D(2) receptor (K(i) = 0.68 nM) | nih.gov |

| Halogenated Benzamides | Bromine | Affinity similar to established radiotracers | nih.gov |

| Ortho-substituted Benzamides | Methyl | Beneficial for SARS-CoV protease inhibition | nih.gov |

| Ortho-substituted Benzamides | Trifluoromethyl (EWG) | Loss of binding affinity | nih.gov |

| Benzamide Derivatives | Amino (EDG) | Increased inhibitory capacity | nih.gov |

| Aminophenyl Benzamides | Electron-withdrawing groups | Negative influence on HDAC inhibitory potency | researchgate.net |

The amide nitrogen and its substituents are a critical site for modification in benzamide analogues. N-alkylation can significantly alter a compound's properties. For example, attempted N-alkylation of 2-azidobenzamide with various primary, benzylic, and allylic alkyl halides led to the formation of benzotriazinones and quinazolinones, indicating that the amide nitrogen is a reactive center where modifications can lead to significant structural changes. nih.gov

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M1 muscarinic acetylcholine (B1216132) receptor antagonists, the nature of the alkyl group on the piperazine (B1678402) nitrogen (which is linked to the benzamide nitrogen via a phenyl group) was systematically varied to optimize activity and selectivity. nih.gov This demonstrates that modifications, even those distal to the core amide nitrogen, can have a profound impact on the pharmacological profile.

Positional Isomerism: The location of substituents on the benzamide ring is a critical factor determining biological activity. A study on benzoic acid derivatives showed that the position of hydroxyl and methoxyl substituents significantly affected antibacterial activity against E. coli. nih.gov For example, a hydroxyl group at the ortho (2-position) of benzoic acid enhanced its bactericidal effect compared to the parent compound, while other substitutions weakened it. nih.gov Similarly, for benzamide-based SARS-CoV protease inhibitors, the position of an amino group on the benzamide moiety was evaluated, and it was found that its beneficial impact was independent of whether it was at the meta or para position. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can be a decisive factor for biological activity. A single chiral center in a molecule can lead to enantiomers with vastly different therapeutic effects or side effects. fiveable.me In the case of Bicalutamide, a non-steroidal antiandrogen with a core anilide (a type of amide) structure, a single asymmetric carbon atom is a key determinant of its biological activity. mdpi.com The R-isomer exhibits significantly higher binding affinity to the androgen receptor than the S-isomer. This highlights the importance of stereochemistry, as the precise spatial orientation of functional groups is often required for optimal interaction with a chiral biological target like a receptor or enzyme. fiveable.memdpi.com

Correlation of Structural Features with Biological Potency and Selectivity

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the resulting biological effects.

For halogenated benzamides, a clear correlation exists between the type of halogen and receptor affinity. Iodinated derivatives, for instance, were found to be particularly potent ligands for the D(2) receptor. nih.gov Within a series of benzodioxane-benzamide FtsZ inhibitors, a comprehensive SAR study led to the development of highly potent compounds by modifying the linker between the benzamide and a naphthodioxane ring. mdpi.com

In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, specific substitutions led to potent fungicidal and larvicidal activities. Compound 7h in the series exhibited superior inhibitory activity (90.5%) against Botrytis cinereal compared to the commercial fungicide fluxapyroxad (B1673505) (63.6%). mdpi.com Another compound, 7a , showed 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L. mdpi.com These examples underscore the direct link between discrete structural changes and significant enhancements in biological potency.

| Compound Series | Structural Feature | Biological Effect | Potency/Selectivity Highlight | Reference |

|---|---|---|---|---|

| Benzamides with Pyridine-linked 1,2,4-oxadiazole | Specific substitution pattern (Compound 7h) | Fungicidal activity | 90.5% inhibition of B. cinereal | mdpi.com |

| Benzamides with Pyridine-linked 1,2,4-oxadiazole | Specific substitution pattern (Compound 7a) | Larvicidal activity | 100% activity at 10 mg/L | mdpi.com |